2-Benzylaziridine

Overview

Description

Synthesis Analysis

2-Benzylaziridine and its derivatives can be synthesized through various methods, including photoredox and nickel-catalyzed cross-coupling reactions. For instance, the regioselective cross-coupling of 2-arylaziridines and potassium benzyltrifluoroborates under dual photoredox/nickel catalysis has been demonstrated, yielding diversely substituted β-substituted amines in generally good yields due to high functional group tolerance and exclusive regioselectivity (Xiao-Ye Yu et al., 2018).

Molecular Structure Analysis

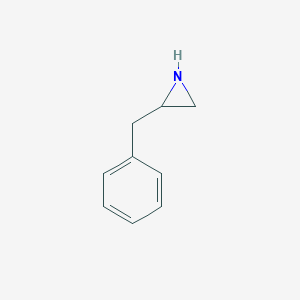

The molecular structure of this compound is characterized by its three-membered aziridine ring, which imparts significant strain to the molecule, influencing its reactivity and chemical properties. Techniques such as X-ray crystallography have been employed to determine the structures of aziridine derivatives, providing insights into their geometric configurations and electronic properties.

Chemical Reactions and Properties

This compound undergoes various chemical reactions, including ring-opening, N-alkylation, and cyclization reactions. These reactions are often leveraged to synthesize complex nitrogen-containing compounds, including β-amino acids and benzodiazepine derivatives (Jinyao Wang et al., 2008). The presence of the benzyl group adjacent to the aziridine nitrogen can significantly influence the reactivity and selectivity of these transformations.

Scientific Research Applications

Electrochemical Oxidation : 2-Benzylaziridine undergoes anodic oxidation in organic solvents to form tetra-aza-cyclododecane with good yield and low electrical consumption, suggesting a potential application in synthetic organic chemistry (Kossai, Simonet, & Dauphin, 1980).

Enantiopure Compound Synthesis : Enantiopure 1-benzyl- and 1-arylaziridine-2-carboxamides, derivatives of benzylaziridine, have been prepared and transformed into nonnatural amino acids and vic-diamines, demonstrating its utility in the preparation of enantiopure compounds (Morán-Ramallal, Liz, & Gotor, 2007).

Metal-Assisted Pathways in Chemical Reactions : N-Benzylaziridine interacts with copper ions to produce various compounds through metal-assisted pathways, indicating its role in complex chemical processes (Draghici, Florea, Galli, Petride, & Petride, 2002).

Biomedical Research : Benzylamine, closely related to benzylaziridine, has been studied for its potential in improving glucose tolerance and reducing body weight in high-fat diet-fed mice, indicating a possible application in metabolic syndrome and diabetes treatment (Iffiú-Soltész et al., 2010).

Antidiabetic Properties : Benzylamine's interaction with semicarbazide-sensitive amine oxidase/vascular adhesion protein-1 activity has shown promising results in treating type 2 diabetes in rats (Abella et al., 2003).

Antiarrhythmic Agents : Derivatives of benzylamine have shown efficacy in treating experimental cardiac arrhythmias (Remy, Van Saun, & Engelhardt, 1975).

Safety and Hazards

Future Directions

Mechanism of Action

Target of Action

2-Benzylaziridine primarily targets nucleophilic sites within biological molecules. Its aziridine ring is highly strained, making it reactive towards nucleophiles such as DNA, proteins, and other cellular components . This reactivity is crucial for its biological activity, as it can form covalent bonds with these targets, leading to significant biochemical changes.

Mode of Action

The mode of action of this compound involves the nucleophilic ring-opening reaction. When this compound encounters nucleophilic sites, the aziridine ring opens, forming a covalent bond with the nucleophile . This reaction can lead to the modification of nucleic acids and proteins, potentially disrupting their normal functions. For example, when interacting with DNA, it can cause cross-linking or alkylation, leading to mutations or cell death .

Biochemical Pathways

This compound affects several biochemical pathways, primarily those involving DNA replication and repair. By forming covalent bonds with DNA, it can inhibit DNA polymerase activity, leading to replication stress and activation of DNA damage response pathways . This can result in cell cycle arrest, apoptosis, or senescence, depending on the extent of the damage and the cell’s ability to repair it .

Pharmacokinetics

The pharmacokinetics of this compound, including its absorption, distribution, metabolism, and excretion (ADME), are critical for its bioavailability and therapeutic efficacy. The compound is likely absorbed through passive diffusion due to its small size and lipophilicity . Once in the bloodstream, it can distribute widely across tissues. Metabolism primarily occurs in the liver, where it may undergo enzymatic ring-opening and subsequent conjugation reactions . Excretion is mainly through the kidneys, with metabolites being eliminated in the urine .

Biochemical Analysis

Biochemical Properties

The biochemical properties of 2-Benzylaziridine are largely due to its aziridine ring. This ring-strain makes aziridines highly reactive to attack from nucleophilic species . This reactivity has prompted decades of investigation into their chemical synthesis and utilization in the pharmaceutical and materials industries

Molecular Mechanism

The high reactivity of aziridines suggests that this compound may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

Aziridines are known to be highly reactive, suggesting that the effects of this compound may change over time due to its reactivity .

Metabolic Pathways

Aziridines are known to be involved in the production of polyamines through anionic and cationic ring-opening polymerization .

Transport and Distribution

The high reactivity of aziridines suggests that they may interact with various transporters or binding proteins .

Subcellular Localization

The high reactivity of aziridines suggests that they may be directed to specific compartments or organelles within the cell .

properties

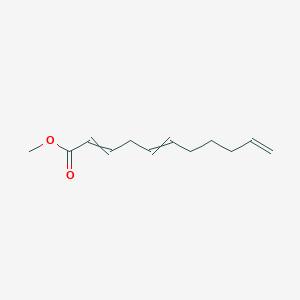

IUPAC Name |

2-benzylaziridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11N/c1-2-4-8(5-3-1)6-9-7-10-9/h1-5,9-10H,6-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKQAJXTWYDNYHK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(N1)CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80930295 | |

| Record name | 2-Benzylaziridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80930295 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

133.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

13906-90-6 | |

| Record name | 2-(Phenylmethyl)aziridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13906-90-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Benzylaziridine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013906906 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Benzylaziridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80930295 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-benzylaziridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.238 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How is 2-Benzylaziridine formed and what is its significance in the study of iodoamphetamine?

A: this compound is formed through the intramolecular cyclization of 2-amino-1-iodo-3-phenylpropane (iodoamphetamine) under gas chromatographic conditions. [] This reaction involves the expulsion of hydrogen iodide (HI) from iodoamphetamine, leading to the formation of the aziridine ring. [] The identification of this compound as a degradation product of iodoamphetamine under these conditions is crucial for accurate analysis and interpretation of gas chromatography-mass spectrometry (GC-MS) data. [] This finding highlights the importance of understanding the stability and potential degradation pathways of compounds during analytical procedures.

Q2: What are the structural similarities between this compound and amphetamines, and what does this suggest about its potential biological activity?

A: While the provided abstracts don't contain specific structural data for this compound, they indicate it is a "cyclic analog of amphetamines." [] This suggests a structural resemblance that could potentially translate to similar biological activity. Further research is needed to investigate the specific pharmacological properties of this compound, its potential interactions with biological targets, and any potential effects it might exert.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.